

A Technical Guide to the Spectral Analysis of 5-Fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-2-methoxyphenol

Cat. No.: B1362261

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectral data for **5-Fluoro-2-methoxyphenol** (CAS No. 72955-97-6), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this molecule using modern spectroscopic techniques.

While a definitive, publicly archived experimental spectrum for **5-Fluoro-2-methoxyphenol** is not readily available, this guide will present a detailed analysis of its expected spectral characteristics based on fundamental principles and data from analogous compounds. Furthermore, it provides robust, self-validating experimental protocols for acquiring high-quality spectral data.

Molecular Structure and Spectroscopic Overview

5-Fluoro-2-methoxyphenol, with the chemical formula $C_7H_7FO_2$, has a molecular weight of approximately 142.13 g/mol .^[2] Its structure, featuring a guaiacol (2-methoxyphenol) backbone with a fluorine substituent at the 5-position, presents a distinct spectroscopic fingerprint. The interplay between the electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups, and the electron-withdrawing fluorine (-F) atom, dictates the chemical environment of each proton and carbon atom, which is directly observable through Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy reveals the characteristic vibrational modes of its functional groups, while Mass Spectrometry (MS) provides insights into its molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For **5-Fluoro-2-methoxyphenol**, both ^1H and ^{13}C NMR are indispensable.

^1H NMR Spectroscopy: A Proton's Perspective

Expected ^1H NMR Spectrum: The ^1H NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.

Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-OH	5.5 - 6.5	Singlet (broad)	-
H-6	6.90 - 7.10	Doublet of doublets	$\text{JH6-F5} \approx 3\text{-}4 \text{ Hz}$, $\text{JH6-H4} \approx 0.5 \text{ Hz}$
H-4	6.80 - 7.00	Doublet of doublets	$\text{JH4-F5} \approx 8\text{-}9 \text{ Hz}$, $\text{JH4-H3} \approx 8\text{-}9 \text{ Hz}$
H-3	6.70 - 6.90	Doublet of doublets	$\text{JH3-H4} \approx 8\text{-}9 \text{ Hz}$, $\text{JH3-F5} \approx 4\text{-}5 \text{ Hz}$
-OCH ₃	3.80 - 3.90	Singlet	-

Expertise in Interpretation:

- The broadness of the hydroxyl proton signal is due to chemical exchange and hydrogen bonding. Its chemical shift can vary with concentration and solvent.
- The aromatic region will exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings. The fluorine atom at C-5 will couple with the ortho protons (H-4 and H-6) and the meta proton (H-3) with distinct coupling constants.
- The methoxy group protons appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The Carbon Backbone

Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment and the direct or through-space effects of the fluorine atom.

Assignment	Expected Chemical Shift (δ , ppm)	C-F Coupling (J, Hz)
C-5	157 - 160	$^1\text{JC-F} \approx 235\text{-}245 \text{ Hz}$
C-2	148 - 151	$^3\text{JC-F} \approx 3\text{-}5 \text{ Hz}$
C-1	145 - 148	$^4\text{JC-F} \approx 1\text{-}3 \text{ Hz}$
C-6	115 - 118	$^2\text{JC-F} \approx 20\text{-}25 \text{ Hz}$
C-4	112 - 115	$^2\text{JC-F} \approx 20\text{-}25 \text{ Hz}$
C-3	105 - 108	$^3\text{JC-F} \approx 7\text{-}9 \text{ Hz}$
-OCH ₃	55 - 57	-

Expertise in Interpretation:

- The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond coupling constant ($^1\text{JC-F}$) and will be significantly deshielded.
- The carbons ortho and meta to the fluorine atom will show smaller, two-bond ($^2\text{JC-F}$) and three-bond ($^3\text{JC-F}$) couplings, respectively.
- The chemical shift of the methoxy carbon is characteristic for an aromatic ether.^[3]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

- Sample Preparation:
 - Weigh 10-20 mg of high-purity **5-Fluoro-2-methoxyphenol**.

- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Ensure the solution is free of any particulate matter.

- Instrument Setup and Data Acquisition:
 - Use a high-field NMR spectrometer (≥ 400 MHz) for optimal resolution.
 - Tune and shim the instrument on the sample to achieve a narrow and symmetrical lock signal.
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment.
 - For ^{13}C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon. A DEPT-135 experiment can be run to differentiate between CH , CH_2 , and CH_3 signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Spectrum: The IR spectrum of **5-Fluoro-2-methoxyphenol** will be dominated by absorptions from the O-H, C-H, C=C, C-O, and C-F bonds.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenolic)	3200 - 3600	Strong, broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (methyl)	2850 - 2960	Medium
C=C stretch (aromatic)	1500 - 1600	Medium to strong
C-O stretch (aryl ether)	1200 - 1275	Strong
C-F stretch	1100 - 1200	Strong
C-O stretch (phenol)	1180 - 1260	Strong

Expertise in Interpretation:

- The broad O-H stretching band is a hallmark of a phenolic hydroxyl group involved in hydrogen bonding.
- The presence of multiple bands in the 1500-1600 cm⁻¹ region is characteristic of the aromatic ring.
- The strong absorption due to the C-O stretching of the aryl ether and the C-F stretch are key diagnostic peaks.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.

- Sample Preparation:
 - Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
 - Place a small amount of solid **5-Fluoro-2-methoxyphenol** onto the crystal.
- Data Acquisition:

- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Record a background spectrum of the clean, empty ATR crystal.
- Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

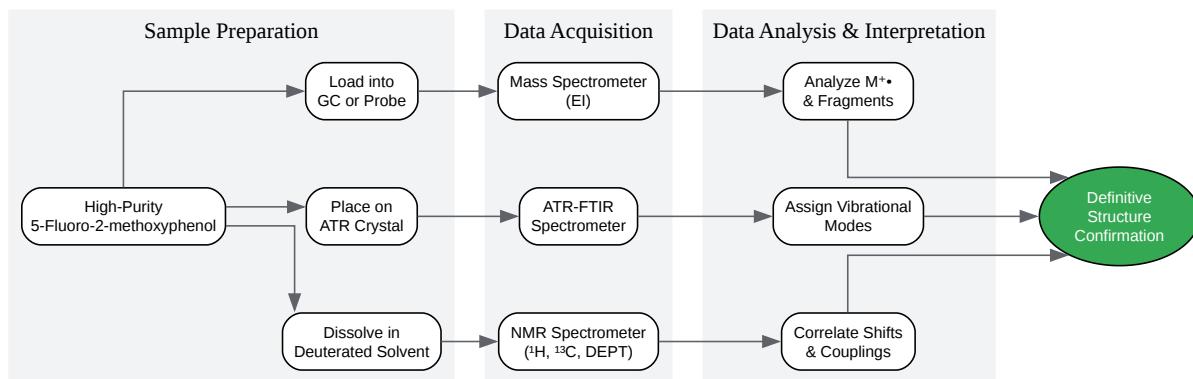
Expected Mass Spectrum (Electron Ionization):

- Molecular Ion ($M^{+\bullet}$): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 142, corresponding to the molecular weight of **5-Fluoro-2-methoxyphenol**. Due to the stability of the aromatic ring, this peak should be prominent.
- Key Fragmentation Pathways:
 - Loss of a methyl radical (-CH_3): A significant fragment at m/z 127 is expected from the cleavage of the methyl group from the methoxy moiety.
 - Loss of formaldehyde ($\text{-CH}_2\text{O}$): A fragment at m/z 112 could arise from the rearrangement and loss of formaldehyde from the molecular ion.
 - Loss of carbon monoxide (-CO): A common fragmentation pathway for phenols is the loss of CO, which would lead to a fragment at m/z 114.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

- Ionization and Analysis:
 - The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
 - A detector records the abundance of each ion, generating the mass spectrum.


Visualizing the Data and Workflow

To aid in the understanding of the structural analysis, the following diagrams illustrate the molecular structure with atom numbering, the expected key NMR correlations, and a generalized workflow for spectral data acquisition and analysis.

Molecular Structure and Atom Numbering

Caption: Structure of **5-Fluoro-2-methoxyphenol** with IUPAC numbering.

Experimental Workflow for Structural Elucidation

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the comprehensive spectral analysis.

Conclusion

The structural characterization of **5-Fluoro-2-methoxyphenol** is reliably achieved through a combination of NMR, IR, and Mass Spectrometry. This guide has provided the expected spectral data based on established spectroscopic principles, offering a valuable reference for researchers. The detailed experimental protocols herein serve as a robust framework for obtaining high-quality, reproducible data, ensuring the confident structural confirmation of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Fluoro-2-methoxyphenol | 72955-97-6 [chemicalbook.com]
- 2. 5-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2774559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 5-Fluoro-2-methoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362261#spectral-data-for-5-fluoro-2-methoxyphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com